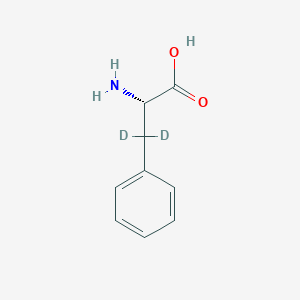

L-Phenylalanine-3,3-d2

Description

Significance of Stable Isotope Labeling in Mechanistic Studies

The use of stable isotopes like deuterium (B1214612) has revolutionized the study of metabolic pathways. medchemexpress.com By incorporating these labeled compounds into biological systems, scientists can track their journey and transformation, providing invaluable insights into reaction mechanisms and metabolic fluxes. eurisotop.com This technique, often coupled with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic rates and the identification of metabolic products. isotope.comisotope.com The initial use of a deuterated phenylalanine tracer was pivotal in demonstrating its hydroxylation to tyrosine, defining this key metabolic pathway for the first time. researchgate.net

Metabolic Role of L-Phenylalanine in Biological Systems

L-Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. researchgate.net It serves as a fundamental building block for proteins and is a precursor for the synthesis of several crucial molecules. nih.gov One of its primary metabolic fates is its conversion to another amino acid, L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. pnas.org L-tyrosine, in turn, is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for the proper functioning of the nervous system. researchgate.netresearchgate.net

Specific Utility of L-Phenylalanine-3,3-d2 as a Research Probe

This compound, with its two deuterium atoms specifically positioned on the third carbon of the propane (B168953) chain, serves as a highly specific tracer for studying phenylalanine metabolism. lgcstandards.comnih.gov Its applications are particularly prominent in the investigation of metabolic disorders such as phenylketonuria (PKU), a genetic condition characterized by a deficiency in the phenylalanine hydroxylase enzyme. researchgate.netpnas.org By administering this compound and monitoring the appearance of its deuterated metabolites, researchers can assess the in vivo activity of this enzyme and investigate the efficacy of potential therapies. researchgate.netnih.gov This deuterated tracer has been instrumental in studies that have revealed significant phenylalanine hydroxylation in individuals with classical PKU, likely through alternative metabolic pathways. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅CD₂CH(NH₂)COOH | isotope.com |

| Molecular Weight | 167.20 g/mol | isotope.comnih.gov |

| Labeled CAS Number | 221346-31-2 | isotope.comisotope.com |

| Unlabeled CAS Number | 63-91-2 | isotope.comisotope.com |

| Synonyms | (S)-2-Amino-3-phenylpropanoic acid-d2, L-Phe-d2 | isotope.com |

| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.comisotope.com |

Research Findings with Deuterated Phenylalanine

| Research Area | Key Finding | Implication | Source |

| Phenylketonuria (PKU) | Patients with classical PKU can still hydroxylate a significant amount of phenylalanine to tyrosine. | Suggests the presence of alternative or induced hydroxylating pathways, offering potential new therapeutic targets. | nih.gov |

| Normal Metabolism | The conversion of phenylalanine to tyrosine is a key determinant of tyrosine's status as a conditionally indispensable amino acid. | Highlights the importance of dietary phenylalanine intake for maintaining adequate tyrosine levels. | nih.gov |

| Metabolic Modeling | Quantitative models of phenylalanine metabolism have been developed to predict the impact of enzyme deficiencies. | Allows for a more precise understanding of the biochemical basis of hyperphenylalaninemia and PKU. | pnas.org |

| Tracer Methodology | The choice of tracer and the position of the isotopic label are critical for accurate kinetic measurements. | Emphasizes the need for careful experimental design in stable isotope tracer studies. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RAEURDQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Applications of L Phenylalanine 3,3 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Phenylalanine-3,3-d2 Applications

The strategic incorporation of deuterium (B1214612) in this compound significantly enhances NMR studies of proteins. Deuteration simplifies complex proton NMR spectra and allows for the application of specialized techniques to probe molecular structure and dynamics with high precision.

Deuterium NMR for Probing Molecular Dynamics and Conformational States

Deuterium (²H) NMR spectroscopy is a non-perturbative and quantitative method for investigating the dynamics of biological macromolecules over a wide range of timescales. nih.gov The interaction of the deuterium nucleus's electric quadrupole moment with local electric field gradients provides detailed information about molecular motions. nih.gov By incorporating this compound into proteins, researchers can specifically probe the dynamics at the Cβ position of the phenylalanine side chain.

The motional regimes that can be studied using ²H NMR are categorized based on their correlation times (τC):

Very fast motions (τC < 100 ns): These motions influence relaxation properties.

Fast motions (τC < 10 μs): These partially average the anisotropy of the quadrupolar interaction.

Intermediate motions (10 μs < τC < 1 ms): These cause dynamic perturbations of the ²H NMR line shapes. nih.gov

Slow motions (τC > 1 ms): These are investigated by observing the decay rate of ²H spin alignment. nih.gov

This technique allows for the characterization of various conformational states and the energetic barriers between them, providing insights into the flexibility and function of proteins.

Applications of this compound in Protein Structural Determination and Backbone Assignment

The determination of a protein's three-dimensional structure is crucial for understanding its function. nmims.edu NMR spectroscopy is a key method for this, as it allows for the study of proteins in their native solution environment. nmims.eduacs.org The use of isotope labeling, such as with this compound, is often necessary for larger proteins to simplify spectra and facilitate analysis. acs.orgmdpi.com

Standard triple-resonance backbone assignment experiments, like CBCANNH and CBCA(CO)NNH, are used to link sequential amino acid residues. protein-nmr.org.uk The CBCANNH experiment correlates each amide group with the Cα and Cβ chemical shifts of its own and the preceding residue, while the CBCA(CO)NNH only correlates with the preceding residue's Cα and Cβ shifts. protein-nmr.org.uk By incorporating this compound, the signals corresponding to the phenylalanine Cβ are specifically altered, aiding in the unambiguous assignment of this residue within the protein backbone.

For larger proteins (greater than 20 kDa), techniques like TROSY (Transverse Relaxation Optimized Spectroscopy) and deuterium decoupling are employed to improve spectral quality. rutgers.edu The selective deuteration in this compound is compatible with these advanced methods, further extending the size of proteins that can be structurally characterized by NMR.

Advanced NMR Techniques for Investigating Side Chain and Aromatic Ring Dynamics

The dynamics of aromatic side chains, such as the phenyl group of phenylalanine, are critical for protein function and stability. uni-halle.de These rings can undergo 180° "flips" around the Cβ-Cγ bond, a process that reflects the protein's internal "breathing" motions. uni-halle.deacs.org NMR is a powerful tool for studying these ring flips, and recent advancements in NMR methods and isotope labeling have revitalized this area of research. uni-halle.deacs.org

By using this compound, researchers can employ techniques that focus on the dynamics of the phenyl ring without interference from the Cβ protons. This allows for a more precise measurement of ring flip rates and the associated activation parameters, such as activation enthalpy and entropy. uni-halle.deacs.org

Furthermore, specialized isotope labeling schemes can be used to create isolated ¹H-¹³C spin pairs in the aromatic ring of phenylalanine. nih.gov This approach, combined with fast magic-angle spinning (MAS) NMR, allows for the artifact-free measurement of motions without limitations imposed by the protein's molecular weight. nih.gov These methods can distinguish between motions around the side chain's χ1 dihedral angle and ring flips around the χ2 axis. nih.gov

| NMR Technique | Application in Studying Phenylalanine Dynamics |

| Deuterium (²H) NMR | Probes molecular dynamics and conformational states at the Cβ position. |

| Triple Resonance Experiments (CBCANNH, CBCA(CO)NNH) | Aids in backbone assignment by specifically identifying phenylalanine residues. |

| Fast Magic-Angle Spinning (MAS) NMR | Measures side chain and aromatic ring motions without molecular weight limitations. |

| Relaxation Dispersion | Characterizes the kinetics and thermodynamics of ring flips. |

Selective Protonation in Perdeuterated Proteins Containing L-Phenylalanine Residues

A significant challenge in studying large proteins by NMR is the spectral complexity and line broadening that arises from the vast number of protons. nih.gov Perdeuteration, the replacement of most protons with deuterium, simplifies the spectra but also leads to a loss of crucial distance information from ¹H-¹H Nuclear Overhauser Effects (NOEs). nih.gov

A powerful strategy to overcome this limitation is the selective protonation of specific residues or parts of residues within an otherwise deuterated protein. nih.gov This can be achieved by providing protonated precursors during protein expression in a deuterated medium. For instance, using protonated pyruvate as the sole carbon source in a D₂O-based medium results in high deuteration at most carbon sites, but the methyl groups of Alanine, Valine, and Leucine, and the γ2 methyl of Isoleucine remain highly protonated. utoronto.ca

Similarly, selectively protonated L-phenylalanine can be incorporated into a perdeuterated protein. nih.gov This "isotopic editing" approach produces greatly simplified ¹H-NMR spectra of the aromatic region, allowing for the specific observation of phenylalanine residues. nih.gov This method has been successfully used to identify transient folding intermediates in proteins that are otherwise undetectable by standard 2D NMR techniques. nih.gov

Solid-State NMR for Membrane Proteins and Complex Biological Assemblies

Membrane proteins and other large biological assemblies are often difficult to study by solution NMR due to their size and insolubility. nih.gov Solid-state NMR (ssNMR) is a powerful alternative as it does not require crystallization and can be used to study macromolecules in a membrane-like environment. nih.gov

The incorporation of this compound into membrane proteins allows for specific investigation of the structure and dynamics of phenylalanine residues within the lipid bilayer. nih.gov Deuterium ssNMR can provide detailed information on the orientation and motion of the phenylalanine side chain. acs.org For example, ssNMR has been used to study the voltage-dependent anion channel (VDAC), a mitochondrial β-barrel protein, to understand protein-lipid interactions and the motion of specific protein domains. mdpi.com

Advanced ssNMR techniques, often performed at high magnetic fields and with fast magic-angle spinning, provide improved spectral resolution. mdpi.com The use of selectively labeled amino acids like this compound is crucial for simplifying the spectra of these large and complex systems, enabling detailed structural and dynamic analysis.

Mass Spectrometry (MS) for Analysis of this compound and its Metabolites

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. The incorporation of stable isotopes, as in this compound, provides a distinct mass shift that allows for its differentiation from its unlabeled counterpart.

This isotopic labeling is particularly valuable in metabolic studies. When this compound is introduced into a biological system, its metabolic fate can be traced by monitoring the appearance of the deuterium label in downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

For example, the phenylalanine-tyrosine catabolic pathway is a major route for the degradation of these amino acids. nih.gov By using this compound, researchers can track its conversion to tyrosine and subsequent metabolites. This approach has been used to study metabolic disorders like phenylketonuria. nih.gov

Recent studies have combined metabolomics and transcriptomics to analyze L-phenylalanine overproduction in microorganisms like E. coli. nih.gov Techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are used to analyze intracellular metabolites. nih.gov The use of labeled L-phenylalanine in such studies would provide more precise information on the metabolic flow through the engineered pathways.

Quantitative Analysis via Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying compounds in complex mixtures. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample. ckisotopes.com This labeled compound serves as an internal standard that behaves nearly identically to the endogenous (unlabeled) L-phenylalanine during sample preparation, extraction, and ionization in the mass spectrometer.

Because the internal standard and the analyte have slightly different masses, the mass spectrometer can distinguish between them and measure their respective signal intensities. ckisotopes.com The ratio of the signal from the natural analyte to the signal from the known amount of the added isotopic standard allows for precise and accurate calculation of the analyte's concentration, correcting for any sample loss or matrix effects during the analytical process.

The use of this compound in SID-MS is crucial for clinical diagnostics and metabolic research, where accurate measurement of phenylalanine levels is essential for studying metabolic pathways and diagnosing disorders like phenylketonuria (PKU). researchgate.netresearchgate.net

Below is a table illustrating typical parameters for a quantitative SID-MS method for L-phenylalanine.

| Parameter | Value | Description |

| Analyte | L-Phenylalanine | The endogenous compound being measured. |

| Internal Standard | This compound | The deuterated standard added to the sample. ckisotopes.com |

| Mass Transition (Analyte) | m/z 166 → 120 | The precursor-to-product ion transition monitored for natural phenylalanine in MRM mode. researchgate.net |

| Mass Transition (Standard) | m/z 168 → 122 | The corresponding transition for the deuterated internal standard, reflecting the +2 mass shift. |

| Matrix | Human Plasma | The biological sample in which the analyte is being quantified. nih.gov |

| Linearity Range | 0.0025 - 1.20 µg/mL | The concentration range over which the method provides a linear response. researchgate.net |

Targeted Metabolite Profiling using LC-MS/MS with Deuterated Standards

Targeted metabolomics focuses on the measurement of a specific, predefined group of metabolites, often related to a particular metabolic pathway. lcms.cz The use of deuterated standards like this compound is fundamental to achieving high-quality, quantitative data in targeted metabolite profiling, especially when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

In these studies, this compound is spiked into biological samples (such as plasma, urine, or tissue extracts) prior to analysis. lcms.cz During LC-MS/MS analysis, the deuterated standard co-elutes with the natural L-phenylalanine, allowing for reliable identification based on retention time and specific mass transitions (Multiple Reaction Monitoring or MRM). lcms.cz The standard helps to normalize variations in instrument response and matrix effects, ensuring that measured changes in metabolite levels are biologically significant rather than analytical artifacts.

This approach is widely used in clinical research to study metabolic dysregulation in diseases. For instance, profiling aromatic amino acids, including phenylalanine, is important in understanding conditions like vitamin D deficiency, where amino acid metabolism may be altered. nih.gov

The table below presents representative data from a targeted metabolomics study profiling amino acids in human plasma.

| Metabolite | Control Group Conc. (µM) | Patient Group Conc. (µM) | Internal Standard Used |

| L-Phenylalanine | 75.3 ± 10.2 | 98.6 ± 15.4 | This compound |

| L-Tyrosine | 62.1 ± 8.5 | 85.2 ± 11.9 | L-Tyrosine-d4 |

| L-Tryptophan | 55.8 ± 7.9 | 72.4 ± 9.8 | L-Tryptophan-d5 |

Structural Elucidation and Polymer Characterization Involving Phenylalanine Units

Beyond quantitative analysis, this compound serves as a valuable probe in structural studies of molecules containing phenylalanine residues, such as peptides, proteins, and synthetic polymers. nih.gov The introduction of deuterium at a specific site allows for detailed investigation using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

In ¹H NMR spectroscopy, the substitution of protons with deuterium at the C3 position leads to the disappearance of the corresponding proton signals, simplifying complex spectra and aiding in peak assignment. researchgate.net In ²H (Deuterium) NMR, the presence of the deuterium label provides a specific signal that can be used to probe the local environment and dynamics of the phenylalanine side chain.

In IR spectroscopy, the carbon-deuterium (C-D) bond has a different vibrational frequency compared to the carbon-hydrogen (C-H) bond. This isotopic shift can be observed in the IR spectrum, providing a unique marker to study the conformation and intermolecular interactions of the phenylalanine residue within a larger structure. researchgate.net For example, changes in the C-D stretching frequency can indicate the involvement of the side chain in hydrogen bonding or other interactions within a peptide assembly. nih.gov

This table summarizes the expected spectroscopic shifts for this compound compared to its unlabeled counterpart.

| Spectroscopic Technique | Unlabeled L-Phenylalanine Signal | This compound Signal | Observation |

| ¹H NMR | Multiplet at ~3.1-3.3 ppm (β-CH₂) | Signal absent | Simplifies spectrum for structural assignment. researchgate.netchemicalbook.com |

| IR Spectroscopy | ~2900-3000 cm⁻¹ (C-H stretch) | ~2100-2200 cm⁻¹ (C-D stretch) | Provides a distinct vibrational probe for monitoring the side chain's environment. researchgate.net |

| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 166 | Molecular Ion [M+H]⁺ at m/z 168 | A +2 mass shift used for quantification and tracing. |

Elucidation of Enzymatic Reaction Mechanisms Via Kinetic Isotope Effects Kie with L Phenylalanine 3,3 D2

Mechanistic Investigations of Aromatic Amino Acid Hydroxylases (e.g., Phenylalanine Hydroxylase)

Aromatic amino acid hydroxylases are a family of enzymes critical for the biosynthesis of neurotransmitters and other essential molecules. This family includes Phenylalanine Hydroxylase (PAH), which converts phenylalanine to tyrosine. nih.gov The use of deuterated phenylalanine has been pivotal in understanding the mechanisms of these enzymes.

Studies on Phenylalanine Hydroxylase from Chromobacterium violaceum (CvPheH), a non-heme iron monooxygenase, have utilized deuterium (B1214612) KIEs to compare the reactivities of bacterial and eukaryotic hydroxylases. nih.govresearchgate.net For instance, the reaction of CvPheH with [2H5]phenylalanine showed a KIE on the maximum reaction rate (Dkcat) of 1.2 to 1.4, depending on the pterin (B48896) cofactor used. nih.govresearchgate.netacs.org A mutant version of the enzyme, I234D, exhibited a decreased Dkcat value of 0.9, which is thought to represent the intrinsic effect of oxygen addition to the amino acid. nih.govresearchgate.net These studies provide evidence that the reactivities of prokaryotic and eukaryotic hydroxylases are similar. nih.govresearchgate.net

In the case of rat Phenylalanine Hydroxylase, a KIE of 1.45 with 2H5-phenylalanine initially suggested a different rate-limiting step compared to other related enzymes like Tyrosine Hydroxylase (TyrH). nih.gov However, further investigation using a mutant enzyme helped to unmask the isotope effect on the hydroxylation step itself. nih.gov The use of various ring-deuterated phenylalanines, such as [4-2H]- and [3,5-2H2]-phenylalanine, has allowed for more detailed analysis of the reaction steps. nih.govnih.gov

The data from these experiments have helped to refine the proposed mechanism for these hydroxylases, which involves an electrophilic attack on the aromatic ring of phenylalanine.

Probing Carbon-Hydrogen Bond Cleavage Events and Transition States

A primary application of L-phenylalanine-3,3-d2 is to determine if a carbon-hydrogen (C-H) bond is broken during the slowest, or rate-determining, step of an enzymatic reaction. wikipedia.org Because a carbon-deuterium (C-D) bond is stronger than a C-H bond, its cleavage requires more energy. If this bond-breaking event is central to the reaction's speed, substituting deuterium for hydrogen will slow the reaction down, resulting in a "normal" kinetic isotope effect. princeton.edu

The magnitude of the KIE provides valuable information about the transition state—the fleeting, high-energy arrangement of atoms that occurs as reactants are converted into products. A large primary KIE suggests that the C-H bond is significantly broken in the transition state. princeton.edu For example, in the hydroxylation of the methyl group of a phenylalanine analog (4-CH3-phenylalanine) by CvPheH, a large KIE of 10 was observed. nih.govresearchgate.netacs.org The temperature dependence of this effect also indicated the contribution of quantum mechanical tunneling, a phenomenon where a particle passes through an energy barrier rather than over it. nih.govresearchgate.netacs.org

These detailed investigations allow scientists to build a more accurate picture of the chemical events occurring within the enzyme's active site.

Distinguishing Enzymatic Reaction Pathways and Intermediates using Deuterium Labeling

When multiple reaction pathways are theoretically possible, deuterium labeling with compounds like this compound can serve as a crucial tool to distinguish between them. Different mechanisms will predict different KIEs, and by comparing the predicted values with experimental results, researchers can invalidate certain hypotheses and lend support to others.

Furthermore, isotopic labeling helps in tracing the path of atoms from substrate to product. The PODIUM (Precursor of Origin Determination in Untargeted Metabolomics) pipeline, for instance, uses 13C-labeled phenylalanine and tyrosine to identify and annotate metabolites derived from these precursors in complex biological samples. nih.gov This allows for a clearer understanding of metabolic networks and how different pathways are interconnected. nih.gov

Role of Substrate Binding and Enzyme Active Site Dynamics in KIEs

The observed KIE is not solely a reflection of the bond-breaking step; it can also be influenced by substrate binding and the dynamic movements of the enzyme itself. The precise positioning of the substrate within the active site is critical for catalysis, and any changes in this positioning due to isotopic substitution can affect the reaction rate.

In some enzyme systems, residues within the active site play a crucial role in controlling substrate access and, consequently, the observed KIE. For example, in a bacterial cytochrome P450 enzyme (P450BM-3), the F87A mutant produces a large isotope effect, whereas the native enzyme does not. nih.gov This suggests that the phenylalanine 87 residue in the wild-type enzyme hinders the substrate's access to the reactive oxygen species. nih.gov

Applications in Understanding Phenylalanine Ammonia (B1221849) Lyase Mechanisms

Phenylalanine Ammonia Lyase (PAL) is a key enzyme in the biosynthesis of a vast array of plant secondary metabolites. It catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid. nih.gov The mechanism of this non-oxidative reaction has been extensively studied using isotopically labeled substrates.

Early studies using stereospecifically labeled (3S)- and (3R)-phenylalanines demonstrated that the PAL-catalyzed elimination involves the removal of the 3-pro-S hydrogen atom. rsc.org More recent investigations have used nitrogen-15 (B135050) and deuterium isotope effects to further refine the chemical mechanism of PAL. acs.org

One proposed mechanism involves an electrophilic attack by the enzyme's prosthetic dehydroalanine (B155165) group on the aromatic ring of phenylalanine. nih.gov The use of [2H5]phenylalanine as a substrate resulted in a kinetic deuterium isotope effect of kH/k2H = 1.09. nih.gov While this value is small, it provides evidence consistent with the proposed mechanism. Computational studies have also been used to predict KIEs for different proposed mechanisms, helping to distinguish between them. nih.gov For example, calculations showed that a secondary tritium (B154650) KIE could differentiate between a mechanism involving a covalently bonded enzyme-intermediate complex at the nitrogen of phenylalanine and one formed via a Friedel-Crafts reaction at the aromatic ring. nih.gov

Quantitative Metabolic Flux Analysis Mfa Using L Phenylalanine 3,3 D2 Tracers

Principles of Stable Isotope Tracing with L-Phenylalanine-3,3-d2

Stable isotope tracing with this compound operates on the principle of introducing a labeled compound into a biological system and monitoring the distribution of the isotope label into downstream metabolites. This compound is a variant of the essential amino acid L-phenylalanine where two hydrogen atoms on the third carbon (C-3 or β-carbon) are replaced with deuterium (B1214612), a stable isotope of hydrogen. This labeling makes the molecule heavier by two mass units, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.

When introduced into a cell culture or administered to an organism, this compound is taken up by cells and participates in the same metabolic reactions as natural L-phenylalanine. As it is incorporated into various metabolic pathways, the deuterium label is carried along, providing a clear signature of its journey. By analyzing the mass isotopomer distribution of downstream metabolites, researchers can deduce the relative contributions of different pathways to the production of a particular compound. The core idea is that the isotopic labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates mdpi.comresearchgate.net.

The choice of this compound as a tracer is strategic. Phenylalanine is a precursor for the synthesis of tyrosine and numerous secondary metabolites, and it is a fundamental building block of proteins nih.govfrontiersin.org. The deuterium atoms at the C-3 position are stable under many biological conditions but can be lost or retained in specific enzymatic reactions, providing valuable information about the stereochemical course of these reactions rsc.org.

Quantification of Metabolic Flux Rates and Carbon Flow Distributions

Metabolic flux analysis (MFA) with this compound allows for the quantification of the rates at which metabolites are interconverted within the cell mdpi.com. By measuring the isotopic labeling patterns of intracellular metabolites at a metabolic and isotopic steady state, researchers can infer the fluxes through the metabolic network mdpi.comnih.govnih.gov.

The process involves several key steps:

Tracer Administration: A medium containing this compound is introduced to the biological system.

Isotopic Steady State: The system is allowed to reach an isotopic steady state, where the isotopic composition of the metabolites becomes constant over time nih.govnih.gov.

Metabolite Extraction and Analysis: Metabolites are extracted and their mass isotopomer distributions are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Computational Modeling: The experimental labeling data is integrated into a computational model of the organism's metabolic network. By fitting the model to the data, the intracellular metabolic fluxes can be estimated nih.govresearchgate.net.

This approach is particularly powerful for resolving the relative contributions of converging metabolic pathways, which is often not possible with stoichiometric models alone mdpi.comresearchgate.net.

Assessment of Amino Acid Turnover Rates and Protein Synthesis Pathways

This compound is a valuable tool for assessing amino acid turnover and the dynamics of protein synthesis. By introducing the labeled amino acid, researchers can measure the rate at which it is incorporated into proteins, providing a direct measure of protein synthesis rates nih.gov.

The fractional synthesis rate (FSR) of a specific protein can be calculated by measuring the enrichment of this compound in that protein over time. This is often achieved by taking tissue biopsies at different time points after the administration of the tracer and analyzing the isotopic enrichment of the protein-bound phenylalanine.

Conversely, the rate of protein breakdown can be inferred by measuring the dilution of the labeled amino acid in the free intracellular pool by unlabeled phenylalanine released from protein degradation. The rate of appearance of unlabeled phenylalanine into the plasma is often used as a proxy for whole-body protein breakdown nih.gov.

The following table illustrates hypothetical data from a study measuring muscle protein synthesis using a phenylalanine tracer.

| Time Point (hours) | Tracer Enrichment in Plasma (MPE) | Tracer Enrichment in Muscle Protein (MPE) | Calculated Fractional Synthesis Rate (%/hour) |

|---|---|---|---|

| 0 | 5.0 | 0.00 | - |

| 2 | 4.8 | 0.04 | 0.020 |

| 4 | 4.9 | 0.08 | 0.020 |

| 6 | 5.1 | 0.12 | 0.020 |

MPE: Mole Percent Excess

Elucidation of Specific Biosynthetic Pathways Involving L-Phenylalanine

This compound can be instrumental in elucidating the specific biosynthetic pathways that utilize phenylalanine as a precursor. Phenylalanine is a key starting material for the synthesis of a wide range of compounds, including the amino acid tyrosine, neurotransmitters, and a vast array of plant secondary metabolites known as phenylpropanoids frontiersin.org.

One of the primary applications of deuterated phenylalanine tracers has been to study the conversion of phenylalanine to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase nih.gov. By administering this compound and measuring the appearance of labeled tyrosine, researchers can quantify the rate of this conversion. This has been particularly important in understanding metabolic disorders such as phenylketonuria (PKU), where this pathway is deficient nih.govnih.gov.

In plants, L-phenylalanine is the precursor to the extensive phenylpropanoid pathway, which produces compounds like lignin, flavonoids, and stilbenes frontiersin.org. Tracing studies with labeled phenylalanine can help to map the flow of carbon through this complex network and identify the key regulatory points. For example, the elimination of a hydrogen atom from the C-3 position of phenylalanine is a key step in the formation of trans-cinnamic acid, the first committed step in the phenylpropanoid pathway rsc.org. Using this compound can provide insights into the stereochemistry and mechanism of this reaction catalyzed by phenylalanine ammonia-lyase rsc.org.

Dynamic Monitoring of Metabolic Shifts and Cellular Bioenergetics

Metabolic fluxes are not static; they can change in response to various stimuli, such as changes in nutrient availability, environmental stress, or disease states. This compound can be used in dynamic tracing experiments to monitor these metabolic shifts in real-time.

For instance, by exposing cells to a particular drug or nutrient condition and simultaneously providing this compound, it is possible to track how metabolic pathways are rewired in response to the perturbation. This can provide valuable information about the metabolic adaptations of cancer cells or the metabolic consequences of a particular disease.

The table below provides a hypothetical example of how metabolic fluxes in a key pathway might shift in response to a stimulus, as determined by a tracer study.

| Metabolic Flux | Control Condition (nmol/10^6 cells/hr) | Treated Condition (nmol/10^6 cells/hr) | Fold Change |

|---|---|---|---|

| Glycolysis | 150 | 250 | 1.67 |

| Phenylalanine to Tyrosine | 25 | 15 | 0.60 |

| Protein Synthesis | 50 | 40 | 0.80 |

In Silico Modeling of L-Phenylalanine Metabolism and Transport Dynamics

The data generated from this compound tracer experiments are often complex and require the use of in silico models for interpretation. These computational models are mathematical representations of the metabolic network that can simulate the flow of isotopes through the system.

By integrating the experimental data with these models, researchers can obtain a more comprehensive understanding of L-phenylalanine metabolism and transport dynamics. For example, in silico models can be used to:

Estimate the rates of phenylalanine transport across cellular membranes.

Determine the intracellular concentration of phenylalanine and its metabolites.

Predict how genetic or pharmacological perturbations will affect phenylalanine metabolism.

Identify key enzymes that control the flux through phenylalanine-dependent pathways.

These models are essential for extracting quantitative flux information from the raw mass spectrometry data and for generating new hypotheses that can be tested experimentally. The identification of a plastidial phenylalanine exporter in Petunia hybrida was aided by metabolic flux analysis and provides an example of how tracer studies can inform our understanding of metabolite transport researchgate.net.

Structural and Conformational Studies of Biomolecules Incorporating L Phenylalanine 3,3 D2

Analysis of Side Chain Rotameric States and Flexibility in Peptides and Proteins

The incorporation of L-Phenylalanine-3,3-d2 into peptides and proteins provides a powerful, non-perturbative probe for detailed analysis of side chain dynamics using solid-state deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) spectroscopy. The Cβ-D2 bond vector orientation is directly influenced by the side chain dihedral angles, χ1 and χ2, making 2H NMR an exquisite tool for characterizing the conformational states and flexibility of phenylalanine residues within larger biomolecular structures.

Detailed research findings from studies on peptides containing deuterated phenylalanine have elucidated the influence of the local environment on side-chain mobility. For instance, in a study of a 15-amino acid salivary statherin fragment (SN15) adsorbed onto hydroxyapatite (B223615) (HAP), the dynamics of deuterated phenylalanine residues (F7 and F14) were significantly altered compared to the unbound, solid state. acs.orgacs.orgnih.gov In the unbound peptide, the phenylalanine side chains were predominantly characterized by 180° "π-flips" of the phenyl ring around the Cβ-Cγ bond (defined by the χ2 dihedral angle). acs.orgacs.orgnih.gov This motion is a common feature for phenylalanine residues in condensed protein structures.

Upon adsorption to the HAP surface, a notable increase in the dynamic freedom of both F7 and F14 was observed. acs.orgacs.orgnih.gov This was evidenced by a transition from a model of simple π-flips to one requiring the inclusion of multiple exchanging side-chain rotameric states. acs.orgacs.orgnih.gov This indicates that the interaction with the mineral surface enhances the conformational flexibility of these residues. The exchange dynamics in the HAP-bound state were quantified to be on the order of 5–6 × 10^6 s-1, as determined from the deuterium magic angle spinning (MAS) line shapes. acs.orgacs.orgnih.gov

The conformational state of the phenylalanine side chain is defined by two dihedral angles: χ1 (N–Cα–Cβ–Cγ) and χ2 (Cα–Cβ–Cγ–Cδ1). acs.org The analysis of 2H NMR spectra allows for the fitting of motional models that can differentiate between various rotameric states and the rates of exchange between them.

Table 1: Phenylalanine Side-Chain Dynamics in Unbound and HAP-Bound SN15 Peptide

| Condition | Phenylalanine Residue | Dominant Motion | Exchange Rate (s⁻¹) | Number of Exchanging Rotameric States |

|---|---|---|---|---|

| Unbound Solid | F7 | π-flips | Not specified | 2 (indistinguishable by π-flip) |

| Unbound Solid | F14 | π-flips | Not specified | 2 (indistinguishable by π-flip) |

| HAP-Bound | F7 | Rotameric exchange | 5–6 × 10⁶ | Increased |

| HAP-Bound | F14 | Rotameric exchange | 5–6 × 10⁶ | Increased |

This table is generated based on data from the study of phenylalanine side-chain dynamics in surface-adsorbed peptides. acs.orgacs.orgnih.gov

Investigating Protein Folding Intermediates and Conformational Changes

The study of protein folding pathways and the transient intermediates that are populated along these routes is crucial for understanding the mechanisms by which proteins attain their native three-dimensional structures. Isotopic labeling with stable isotopes like deuterium is a powerful strategy to simplify complex NMR spectra and to probe specific regions of a protein during folding. The use of this compound, or other selectively deuterated aromatic amino acids, can provide unique insights into the formation of structure and the dynamics of folding intermediates.

While direct studies exclusively using this compound for characterizing folding intermediates are not extensively documented in the provided search results, the principles are well-established through the use of other isotopically labeled amino acids. For example, the biosynthetic incorporation of selectively deuterated aromatic amino acids, including phenylalanine, has been shown to produce greatly simplified 1H-NMR spectra of the aromatic region of proteins. nih.gov This spectral simplification is instrumental in identifying and characterizing transient folding intermediates that are often sparsely populated and difficult to detect using standard 2-D NMR techniques. nih.gov In one notable study, this approach enabled the identification of a transient folding intermediate of Escherichia coli thioredoxin. nih.gov

Furthermore, studies utilizing fluorinated phenylalanine analogs, such as 3-fluorophenylalanine (3F-Phe), offer a parallel strategy for probing folding intermediates with 19F NMR. nih.gov In a study of calmodulin enriched with 3F-Phe, 19F NMR was used to characterize a thermal folding intermediate. nih.gov By analyzing solvent isotope shifts (by replacing H2O with D2O) and paramagnetic shifts, researchers could monitor changes in the water accessibility and hydrophobicity of the protein's interior as it transitioned from the native to the unfolded state via an intermediate. nih.gov This work revealed that the folding intermediate retained a near-native tertiary structure with a highly dynamic hydrophobic core that was less hydrated than the native state. nih.gov These findings highlight the utility of incorporating modified phenylalanine residues to gain detailed structural and dynamic information about non-native protein states.

The general approach for using this compound in such studies would involve:

Incorporation: Biosynthetic incorporation of this compound into the protein of interest.

NMR Spectroscopy: Acquisition of 2H NMR or 1H NMR spectra under conditions that populate the folding intermediate (e.g., through changes in temperature, pH, or denaturant concentration).

Spectral Analysis: Analysis of chemical shifts, line widths, and relaxation parameters to deduce information about the local environment and dynamics of the labeled phenylalanine residues within the intermediate state.

This methodology allows for a site-specific investigation of the conformational changes occurring at phenylalanine residues during the complex process of protein folding.

Characterization of Substrate and Ligand Binding to Enzymes

The specific interactions between enzymes and their substrates or ligands are fundamental to biological catalysis and regulation. This compound can be utilized as a spectroscopic probe to characterize the binding of phenylalanine to enzyme active sites and allosteric sites. Deuterium NMR provides a sensitive method to study the dynamics and conformation of the bound ligand without perturbing the system significantly.

An exemplary study, while using L-phenylalanine-d5 (deuterated on the phenyl ring), demonstrates the power of this approach in characterizing enzyme-bound ligand dynamics. nih.gov In this work, 2H NMR spectra of L-phenylalanine-d5 bound to cross-linked polycrystalline samples of carboxypeptidase A were analyzed. nih.gov The spectral line shapes were simulated to model the local reorientational motion of the bound phenylalanine's phenyl ring and the exchange of the ligand with its environment. nih.gov

The results indicated that the phenyl ring of the bound phenylalanine undergoes π-flips at rates that are dependent on the hydration level of the enzyme crystals, varying from 3 x 10^4 Hz at 6% water content to 1 x 10^5 Hz at 21% water content. nih.gov Despite a relatively weak dissociation constant (18 mM), the spectral simulations suggested that the phenyl ring's rotation axis did not exhibit significant wobble, which is consistent with tight binding interactions identified by X-ray crystallography. nih.gov This study showcases how deuterium labeling of phenylalanine can provide detailed information on the motional constraints imposed on a ligand upon binding to an enzyme's active site.

Another critical enzyme where phenylalanine binding is of great interest is phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. Phenylalanine also acts as an allosteric activator of PAH. nih.gov Hydrogen/deuterium exchange monitored by mass spectrometry has been employed to investigate the conformational changes in PAH upon phenylalanine binding. nih.gov These studies have shown that phenylalanine binding induces widespread conformational changes in both the regulatory and catalytic domains of the enzyme. nih.gov While these studies did not specifically use this compound as the ligand, the incorporation of this deuterated amino acid into the enzyme itself could provide a complementary approach to probe the structural consequences of ligand binding from the protein's perspective.

Table 2: Dynamics of L-Phenylalanine-d5 Bound to Carboxypeptidase A

| Water Content (%) | Phenyl Ring π-Flip Rate (Hz) | Ligand Exchange Rate (Hz) |

|---|---|---|

| 6 | 3 x 10⁴ | ~2.5 x 10⁻³ |

| 21 | 1 x 10⁵ | ~2.5 x 10⁻³ |

This table is generated based on data from the study of L-phenylalanine-d5 binding to carboxypeptidase A. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| L-Phenylalanine |

| L-Tyrosine |

| 3-fluorophenylalanine |

| L-phenylalanine-d5 |

| Carboxypeptidase A |

| Phenylalanine hydroxylase |

| Thioredoxin |

Emerging Research Directions and Methodological Advancements in L Phenylalanine 3,3 D2 Research

Development of Novel Isotope Labeling Strategies and Advanced Spectroscopic Probes

The development of innovative methods for introducing isotopic labels and advanced techniques for their detection is a primary driver of progress in the field. These strategies aim to improve the specificity, sensitivity, and structural information obtained from studies using compounds like L-Phenylalanine-3,3-d2.

One novel strategy involves the use of deuterated amino acids derived from algal extracts for protein labeling. nih.gov This approach is particularly valuable in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins, as it helps to overcome the challenge of incomplete amide-proton back-exchange that can occur with traditional perdeuteration methods. nih.govrsc.org By providing deuterated amino acids as the sole carbon source, researchers can achieve high-resolution, proton-detected solid-state NMR spectra for large and complex proteins. nih.gov

In parallel, the field is moving towards more subtle and less disruptive spectroscopic probes. The introduction of any external probe can potentially perturb the native structure and dynamics of a protein. upenn.edu To minimize this, researchers are developing unnatural amino acids (UAAs) that serve as site-specific spectroscopic probes. upenn.edu These UAAs are structurally similar to their natural counterparts, reducing perturbations while providing sensitive reporting on the local environment through techniques like infrared or fluorescence spectroscopy. upenn.edu

Furthermore, Deuterium (B1214612) Metabolic Imaging (DMI) has re-emerged as a powerful spectroscopic tool for in vivo studies. mdpi.comnih.gov This non-invasive technique tracks the metabolic fate of deuterated substrates, like deuterated glucose or amino acids, in three dimensions. mdpi.com The low natural abundance of deuterium (0.0115%) ensures that the signal from the administered labeled compound is detected with minimal background, allowing for quantitative assessment of metabolic fluxes in living tissue. mdpi.comnih.gov

| Labeling/Spectroscopic Strategy | Principle | Key Advantage(s) | Relevant Application(s) |

| Deuterated Algal Amino Acids | Use of a mix of deuterated amino acids from algae as the carbon source for protein expression. nih.gov | Overcomes proton back-exchange issues in water-inaccessible protein cores; maintains high spectral resolution. nih.govrsc.org | High-resolution solid-state NMR of large proteins. nih.gov |

| Unnatural Amino Acid (UAA) Probes | Site-specific incorporation of a UAA with unique spectroscopic properties into a protein. upenn.edu | Minimally perturbs native protein structure and function compared to larger external probes. upenn.edu | Probing local protein environment, hydration, structure, and dynamics via IR or fluorescence spectroscopy. upenn.edu |

| Deuterium Metabolic Imaging (DMI) | In vivo detection of deuterated substrates and their metabolic products using NMR/MRI. mdpi.com | Non-invasive, quantitative tracking of metabolic pathways with minimal background signal. mdpi.comnih.gov | Mapping spatial biochemistry and metabolic fluxes in healthy and diseased states. mdpi.com |

| Fluorine-19 (F19) NMR Tagging | Chemical tagging of amino acids with a fluorine-containing probe for detection by F19-NMR. nih.gov | High sensitivity, broad spectral range, and simplified spectra (one peak per amino acid) reduce errors. nih.gov | Identification and quantification of amino acids in complex mixtures, such as metabolomics samples. nih.gov |

Integration with Computational and Systems Biology Approaches for Predictive Modeling

The vast and complex datasets generated from metabolomics studies using tracers like this compound necessitate the use of powerful computational and systems biology approaches. These methods are crucial for data processing, normalization, and, ultimately, for building predictive models of metabolic behavior.

A significant challenge in metabolomics is managing variability and errors arising from instrument response and ionization efficiencies. google.com Computational methods have been developed to improve data reproducibility. One such strategy is the Normalization using Optimal Selection of Multiple Internal Standards (NOMIS), which employs a mathematical model to assign optimal normalization factors for each metabolite based on the profiles of multiple internal standards, including deuterated ones. google.com This approach enhances the accuracy and consistency of data from instrument to instrument and from day to day. google.com

Systems biology seeks to provide a comprehensive snapshot of complex biological processes by integrating multiple "omics" datasets. nist.gov When studying metabolites, which span a wide range of polarities, a single analytical method is often insufficient. nist.gov Computational integration of data from different analytical platforms (e.g., combining lipidomics and aqueous metabolite data) allows for increased coverage of the metabolome, leading to a more complete and efficient understanding of the system. nist.gov

Predictive modeling is often achieved through multivariate statistical analysis. In a study of Phenylketonuria (PKU), a multiplatform approach combining gas chromatography-mass spectrometry (GC-MS) and NMR was used to characterize metabolic disturbances related to phenylalanine concentrations. nih.gov The resulting data was analyzed using multivariate models to identify a specific metabolic signature composed of 13 key metabolites that could describe and predict plasma phenylalanine levels with high accuracy. nih.gov

| Computational/Systems Biology Approach | Description | Application in Deuterated Metabolite Research |

| Data Normalization Modeling (e.g., NOMIS) | Utilizes mathematical models and multiple internal standards (including deuterated compounds) to correct for instrumental variability. google.com | Improves accuracy and reproducibility of quantitative metabolomics data for compounds like this compound. google.com |

| Multi-Omics Data Integration | Computationally combines datasets from different analytical platforms (e.g., lipidomics and polar metabolomics) to provide a broader view of a biological system. nist.gov | Creates a more comprehensive metabolic profile, contextualizing the role of specific deuterated tracers within multiple interconnected pathways. nist.gov |

| Multivariate Statistical Analysis (e.g., PLS-DA) | Employs statistical models to identify patterns and correlations within large, complex datasets from metabolomics experiments. nih.gov | Identifies metabolic signatures and predictive biomarkers related to the metabolism of deuterated compounds in various physiological or pathological states. nih.gov |

High-Throughput Screening and Analytical Platforms for Deuterated Metabolites

Advancements in automation and analytical instrumentation have enabled the high-throughput analysis of deuterated metabolites, accelerating research in drug discovery and systems biology. bmglabtech.com These platforms are designed for speed, sensitivity, and the capacity to process large numbers of samples. youtube.com

High-Throughput Screening (HTS) is a process that leverages robotics and automation to test large compound libraries for activity against a specific biological target. bmglabtech.com While HTS assays have not always accounted for compound metabolism, newer approaches incorporate in vitro metabolic systems. nih.gov This allows for the screening of not just parent compounds, but also their metabolites, providing a more accurate assessment of biological activity. nih.gov These systems can utilize liver fractions or advanced cell models to mimic in vivo metabolic processes in a high-throughput format. nih.gov

The primary analytical platforms for deuterated metabolites are based on mass spectrometry (MS) coupled with a chromatographic separation method, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govbiorxiv.org Modern LC-MS systems are capable of analyzing hundreds to thousands of metabolites in a single run. nih.gov this compound is frequently used as an internal standard in these analyses to ensure accurate quantification. nist.govbiorxiv.orgnih.govhelsinki.fi

Significant research has focused on optimizing these analytical platforms. Studies compare different sample extraction methods, chromatographic columns (e.g., HILIC vs. C18), and mobile phases to achieve the best performance for specific classes of metabolites. nist.govnih.gov For instance, one study compared five different extraction methods for plasma and serum to determine the optimal protocol for metabolomics, finding that a hybrid solid-phase extraction (SPE) with acetonitrile (B52724) was the most performant method for their target compounds. nih.gov Such methodological refinements are critical for ensuring the quality and reliability of data generated in high-throughput studies.

| Analytical Platform/Technique | Key Features | Use with this compound |

| High-Throughput Screening (HTS) with Metabolism | Automated screening of large compound libraries; incorporates in vitro metabolic systems (e.g., liver S9 fractions, hepatocytes) to assess metabolite activity. bmglabtech.comnih.gov | Enables large-scale studies where the metabolic fate of deuterated precursors could be assessed, though not a direct analysis method for the label itself. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for separating and identifying a wide range of metabolites in complex biological samples. nih.gov | Commonly used as an internal standard for accurate quantification of other metabolites in plasma, urine, and tissue extracts. nih.govbiorxiv.orghelsinki.fimdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for the analysis of volatile and semi-volatile compounds, often after chemical derivatization. | Used for in vivo assays of phenylalanine hydroxylase activity by measuring the conversion of deuterated phenylalanine to deuterated tyrosine. nih.gov |

Q & A

Basic: How is L-Phenylalanine-3,3-d2 synthesized for isotopic labeling studies?

This compound is synthesized via catalytic deuteration using palladium on carbon (Pd/C) as a catalyst. In a sealed tube under H₂ atmosphere, D- or L-phenylalanine is heated in deuterated water (D₂O) at 110°C for 5 hours. This method achieves high deuterium enrichment (0.92–0.98 D at benzylic positions) and yields ~87–91% labeled product. Racemization is minimal, preserving stereochemical integrity .

Basic: What analytical techniques confirm deuterium incorporation in this compound?

Deuterium labeling is validated using:

- ¹H NMR : Signals at δ 3.0–5.4 ppm indicate deuterium substitution at benzylic or methylene positions. For example, [D₂]-phenylethanol shows a [D₂]-tropylium ion at m/z 93 in mass spectra .

- FAB-MS : Molecular ion signals (e.g., m/z 168 [M+H]⁺) confirm isotopic mass shifts .

- GC-MS : Retention indices and fragmentation patterns differentiate labeled metabolites from unlabeled analogs .

Basic: How is this compound used to study phenylpropanoid pathways?

It serves as a tracer to map secondary metabolite biosynthesis. For example, in Corsinia coriandrina, L-Phe-3,3-d2 is incorporated into 2-arylbenzo[b]furans and phenylethanol derivatives via phenylpyruvate intermediates. Labeled products are analyzed via 2D NMR and MS to confirm regiospecific deuteration .

Advanced: How does stereochemistry (L vs. D forms) influence the metabolic fate of deuterated phenylalanine?

- L-Phe-3,3-d2 : Efficiently metabolized to stilbenoids and phenylethanol derivatives via phenylalanine transaminase activity .

- D-Phe-3,3-d2 : Poorly converted to phenylpyruvate, yielding trace phenylethanal ([D₂]-186) but selectively labeling bibenzyls (e.g., [7-D]-dimethyl-lunularin). This suggests enzymatic discrimination against D-isomers in phenylpropanoid pathways .

Advanced: How to resolve contradictions in labeling patterns during bibenzyl biosynthesis?

Unexpected deuterium retention in bibenzyls (e.g., [7-D]-69) from D-Phe-3,3-d2 can be addressed by:

- Comparative isotope tracing : Contrasting labeling efficiency between L- and D-forms to identify stereospecific enzymes.

- Pathway inhibition studies : Blocking competing routes (e.g., stilbenoid synthesis) to isolate bibenzyl intermediates.

- MS/MS fragmentation analysis : Detecting [D]-tropylium ions (m/z 93) to confirm benzylic deuteration .

Basic: What role does L-Phe-3,3-d2 play in untargeted metabolomics?

It acts as an internal standard for:

- Quantification : Spiking biological samples to normalize metabolite extraction efficiency.

- Isotope dilution analysis : Correcting for matrix effects in LC-MS/MS workflows .

Advanced: How to optimize deuterium enrichment in synthesized L-Phe-3,3-d2?

Key factors include:

- Reaction duration : Prolonged heating (>5 hours) increases deuterium exchange but risks racemization.

- Catalyst loading : Higher Pd/C ratios (e.g., 10% w/w) improve deuteration efficiency.

- Solvent purity : Using anhydrous D₂O minimizes proton contamination .

Advanced: How to differentiate biosynthetic pathways using labeled vs. unlabeled precursors?

- Isotopic profiling : Compare mass shifts in metabolites (e.g., +2 Da for [D₂]-labeled compounds) to trace precursor incorporation.

- Kinetic isotope effects : Monitor reaction rates; deuterium at benzylic positions may slow enzymatic steps (e.g., transamination) .

Basic: What is the significance of deuterium labeling at the 3,3 positions?

Benzylic deuteration minimizes isotopic scrambling and metabolic interference, ensuring stable tracking of phenylalanine-derived metabolites. The 3,3 positions are chemically inert in most enzymatic reactions, preserving label integrity .

Advanced: What challenges arise in detecting deuterium-labeled metabolites in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.